4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core linked to a triazole moiety through a sulfanyl-acetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps:
Formation of the Triazole Moiety: This step involves the cyclization of a hydrazine derivative with a suitable acylating agent to form the triazole ring.
Sulfanyl-Acetyl Bridge Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Quinoxaline Core Synthesis: The final step involves the condensation of the sulfanyl-acetyl triazole with a quinoxaline precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The triazole moiety is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of 4-(2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The triazole moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
- METHYL 4-[({[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
Uniqueness
What sets 4-(2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one apart from similar compounds is its unique combination of a quinoxaline core and a triazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H19N5O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C20H19N5O3S/c1-24-19(13-7-9-14(28-2)10-8-13)22-23-20(24)29-12-18(27)25-11-17(26)21-15-5-3-4-6-16(15)25/h3-10H,11-12H2,1-2H3,(H,21,26) |
InChI Key |
RTZYIYXSXYRRKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CC(=O)NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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